molecular formula C16H23ClN2O2 B5348283 2-(3-Chlorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one

2-(3-Chlorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one

Cat. No.: B5348283
M. Wt: 310.82 g/mol
InChI Key: NJUCKTGVTQLAHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chlorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one is a synthetic organic compound that belongs to the class of phenoxyalkylamines. This compound is characterized by the presence of a chlorophenoxy group attached to a butanone backbone, which is further linked to a diazepane ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

  • Formation of the Chlorophenoxy Intermediate: : The synthesis begins with the reaction of 3-chlorophenol with an appropriate alkylating agent, such as 1-bromobutane, in the presence of a base like potassium carbonate. This reaction forms 3-chlorophenoxybutane.

  • Introduction of the Diazepane Ring: : The next step involves the reaction of 3-chlorophenoxybutane with 4-methyl-1,4-diazepane in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions. This step introduces the diazepane ring to the intermediate.

  • Formation of the Final Compound: : The final step involves the oxidation of the intermediate to form this compound. This can be achieved using an oxidizing agent like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be further oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction reactions can convert the ketone group to an alcohol group, forming 2-(3-Chlorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)butanol.

  • Substitution: : The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-(3-Chlorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially providing therapeutic benefits for neurological conditions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one: Similar structure but with a chlorine atom at the para position of the phenoxy group.

    2-(3-Bromophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one: Similar structure but with a bromine atom instead of chlorine.

    2-(3-Chlorophenoxy)-1-(4-ethyl-1,4-diazepan-1-yl)butan-1-one: Similar structure but with an ethyl group on the diazepane ring instead of a methyl group.

Uniqueness

2-(3-Chlorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one is unique due to the specific positioning of the chlorophenoxy group and the methyl group on the diazepane ring

Properties

IUPAC Name

2-(3-chlorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2/c1-3-15(21-14-7-4-6-13(17)12-14)16(20)19-9-5-8-18(2)10-11-19/h4,6-7,12,15H,3,5,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUCKTGVTQLAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCCN(CC1)C)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816881
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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